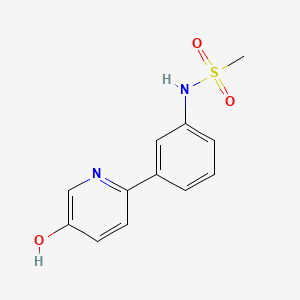
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% (4-OH-2-PCP) is a synthetic compound that has been studied for its potential applications in laboratory experiments and scientific research. It is a colorless solid that is soluble in water and other organic solvents, and has a melting point of 123-126 °C. 4-OH-2-PCP is a potent agonist of the NMDA receptor and has been used in a variety of research studies.
Applications De Recherche Scientifique
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been studied for its potential applications in scientific research. It has been used as a tool to study the NMDA receptor and its role in neurodegenerative diseases, such as Alzheimer’s and Parkinson’s. It has also been used to study the effects of NMDA receptor agonists on behavior and learning. In addition, 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been used to study the effects of NMDA receptor agonists on memory and cognition.
Mécanisme D'action
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% is a potent agonist of the NMDA receptor. It binds to the NMDA receptor and activates the receptor, leading to the release of neurotransmitters such as glutamate and aspartate. Activation of the NMDA receptor leads to an increase in calcium levels in the cell, which can have a variety of effects on the cell, including the activation of enzymes and the production of proteins.
Biochemical and Physiological Effects
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been studied for its biochemical and physiological effects. It has been shown to increase the release of neurotransmitters such as glutamate and aspartate, which can lead to an increase in brain activity. In addition, 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has been shown to increase the production of proteins and enzymes, which can lead to changes in the structure and function of cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% has several advantages for laboratory experiments. It is a potent agonist of the NMDA receptor and can be used to study the effects of NMDA receptor agonists on behavior, cognition, and memory. In addition, it is soluble in water and other organic solvents, making it easy to use in experiments. However, it is important to note that 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can be toxic in high doses and can have serious side effects.
Orientations Futures
The potential applications of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% in scientific research are vast. Future research could focus on the effects of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% on neurodegenerative diseases such as Alzheimer’s and Parkinson’s. In addition, future research could focus on the effects of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% on behavior and learning. Finally, future research could focus on the effects of 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% on memory and cognition.
Méthodes De Synthèse
4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% can be synthesized using a two-step process. The first step involves the reaction of 4-hydroxybenzaldehyde and 3-pyrrolidinylcarbonylphenylhydrazine in the presence of an acid catalyst. This reaction yields the hydrazone product. The second step involves the reaction of the hydrazone product with sodium nitrite in the presence of an acid catalyst. This yields 4-Hydroxy-2-(3-pyrrolidinylcarbonylphenyl)pyridine, 95% as the final product.
Propriétés
IUPAC Name |
2-[3-(pyrrolidine-1-carbonyl)phenyl]-1H-pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c19-14-6-7-17-15(11-14)12-4-3-5-13(10-12)16(20)18-8-1-2-9-18/h3-7,10-11H,1-2,8-9H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUVOHTSOGYUDGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=O)C=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692775 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261910-91-1 |
Source


|
| Record name | 2-[3-(Pyrrolidine-1-carbonyl)phenyl]pyridin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692775 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














